[4-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a cyclohexylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexylamino group: The protected amine is then reacted with cyclohexylamine under suitable conditions to form the cyclohexylamino derivative.
Introduction of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes, inhibiting their activity by blocking the active site. The cyclohexylamino group can interact with receptors, modulating their activity by binding to specific sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
[4-(tert-Butoxycarbonylamino)methyl]benzoic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
N-benzyloxycarbonyl-4-aminobutyric acid: Similar in structure but with a butyric acid moiety instead of an acetic acid moiety.
Uniqueness
[4-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
2-[[4-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-19(17(22)23-12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)18-11-16(20)21/h2-6,14-15,18H,7-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJCWICARHVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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